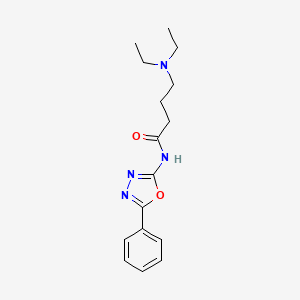
4-(Diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide is a chemical compound that belongs to the class of oxadiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide typically involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-amine with diethylamino butanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as fluorescence and conductivity.
Wirkmechanismus
The mechanism of action of 4-(Diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 4-(Diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide shares structural similarities with other oxadiazole derivatives, such as 5-phenyl-1,3,4-oxadiazole-2-amine and 4-(diethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)butanamide.
Uniqueness:
- The presence of the diethylamino group and the specific substitution pattern on the oxadiazole ring confer unique properties to this compound. These properties include enhanced biological activity, improved solubility, and specific interactions with molecular targets.
Biologische Aktivität
4-(Diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide, commonly referred to as a derivative of 1,3,4-oxadiazole, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
The compound has the following chemical characteristics:
- IUPAC Name : 4-[5-[4-(diethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-N,N-diethylaniline
- Molecular Formula : C_{16}H_{22}N_{4}O
- Molecular Weight : 290.37 g/mol
- Melting Point : Approximately 148°C to 151°C .
The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that derivatives of oxadiazoles can inhibit specific enzymes and receptors involved in critical signaling pathways.
Notum Inhibition
Recent studies highlight that compounds similar to this compound exhibit potent inhibition of Notum carboxylesterase activity. Notum is known to negatively regulate the Wnt signaling pathway, which is crucial in various physiological processes including cell proliferation and differentiation. Inhibiting Notum can enhance Wnt signaling, potentially offering therapeutic benefits in conditions such as cancer and neurodegenerative diseases .
Biological Activity Assessment
The biological efficacy of this compound has been evaluated using several in vitro and in vivo assays.
In Vitro Studies
- Cell Viability Assays : The compound demonstrated cytotoxic effects against various cancer cell lines. IC50 values were determined through MTT assays, revealing a concentration-dependent decrease in cell viability.
- Receptor Binding Assays : Binding affinity studies showed that the compound interacts favorably with benzodiazepine receptors (BZD), suggesting potential anxiolytic properties. The binding affinity was compared against diazepam, a standard BZD agonist .
In Vivo Studies
Animal models have been utilized to assess the anticonvulsant activities of the compound:
- Pentylenetetrazol (PTZ) Induced Seizure Model : The compound exhibited significant anticonvulsant activity compared to control groups.
- Maximal Electroshock (MES) Test : Results indicated that while the compound was effective, its potency was lower than that of diazepam but still significant enough to warrant further investigation .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Eigenschaften
CAS-Nummer |
89758-22-5 |
|---|---|
Molekularformel |
C16H22N4O2 |
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
4-(diethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide |
InChI |
InChI=1S/C16H22N4O2/c1-3-20(4-2)12-8-11-14(21)17-16-19-18-15(22-16)13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,17,19,21) |
InChI-Schlüssel |
YNWFQFHTXMEKGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCC(=O)NC1=NN=C(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















